molecular formula C19H16F3NO2 B11406375 2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11406375
M. Wt: 347.3 g/mol
InChI Key: GEOQVBQFNDKYAV-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the construction of the benzofuran core followed by the introduction of the acetamide group. One common method for constructing the benzofuran core is through the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method exhibits good functional group tolerance and can yield benzofuran derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also inhibit specific enzymes involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(5-ethyl-1-benzothiophene-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of the benzofuran core and the trifluoromethyl-substituted phenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H16F3NO2/c1-2-12-6-7-17-16(8-12)13(11-25-17)9-18(24)23-15-5-3-4-14(10-15)19(20,21)22/h3-8,10-11H,2,9H2,1H3,(H,23,24)

InChI Key

GEOQVBQFNDKYAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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